molecular formula C15H13ClN2O3 B14567092 Chloro(phenyl)methyl (phenylcarbamoyl)carbamate CAS No. 61351-43-7

Chloro(phenyl)methyl (phenylcarbamoyl)carbamate

Cat. No.: B14567092
CAS No.: 61351-43-7
M. Wt: 304.73 g/mol
InChI Key: DGHOQZMMBGNNSN-UHFFFAOYSA-N
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Description

Chloro(phenyl)methyl (phenylcarbamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a chloro group, a phenyl group, and a carbamate functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(phenyl)methyl (phenylcarbamoyl)carbamate can be achieved through several methods:

    Carbamoylation Reaction: This involves the reaction of phenyl isocyanate with chloro(phenyl)methyl alcohol under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage.

    Transcarbamoylation: This method involves the reaction of phenyl carbamate with chloro(phenyl)methyl alcohol in the presence of a catalyst like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale carbamoylation reactions using automated reactors. The process includes:

    Raw Material Preparation: Sourcing and purifying phenyl isocyanate and chloro(phenyl)methyl alcohol.

    Reaction Setup: Setting up the reaction in large reactors with precise control over temperature, pressure, and catalyst concentration.

    Product Isolation: After the reaction, the product is isolated through filtration and purification techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(phenyl)methyl (phenylcarbamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Substituted carbamates with various functional groups.

Scientific Research Applications

Chloro(phenyl)methyl (phenylcarbamoyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of Chloro(phenyl)methyl (phenylcarbamoyl)carbamate involves the interaction of its carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in drug development .

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamate: Lacks the chloro group but has similar reactivity.

    Methylcarbamate: Contains a methyl group instead of the phenyl group.

    Ethylcarbamate: Contains an ethyl group instead of the phenyl group.

Uniqueness

Chloro(phenyl)methyl (phenylcarbamoyl)carbamate is unique due to the presence of both a chloro group and a phenyl group, which enhances its reactivity and versatility in various chemical reactions. The combination of these functional groups makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

61351-43-7

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

[chloro(phenyl)methyl] N-(phenylcarbamoyl)carbamate

InChI

InChI=1S/C15H13ClN2O3/c16-13(11-7-3-1-4-8-11)21-15(20)18-14(19)17-12-9-5-2-6-10-12/h1-10,13H,(H2,17,18,19,20)

InChI Key

DGHOQZMMBGNNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(OC(=O)NC(=O)NC2=CC=CC=C2)Cl

Origin of Product

United States

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